2,6-dimethoxy-N-1-naphthylnicotinamide
Description
2,6-Dimethoxy-N-1-naphthylnicotinamide is a nicotinamide derivative featuring a 1-naphthyl substituent linked via an amide bond and methoxy groups at the 2- and 6-positions of the pyridine ring. This compound’s structural complexity suggests applications in pharmaceutical or agrochemical research, where such modifications often influence target binding, solubility, and metabolic stability.
Properties
IUPAC Name |
2,6-dimethoxy-N-naphthalen-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-11-10-14(18(20-16)23-2)17(21)19-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUSEXMNVFTVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 2,6-dimethoxy-N-1-naphthylnicotinamide with structurally related compounds, focusing on substituent effects and inferred properties.
Nicotinamide Derivatives with Aromatic Substituents
N,N-Dimethyl-1-naphthylamine (USP)
- Structure: A naphthylamine with dimethylamino groups.
- Key Differences : Unlike the target compound’s amide linkage, this compound features a tertiary amine.
- Properties: The dimethylamino group increases basicity and lipophilicity, reducing water solubility compared to the amide-containing target compound. The absence of methoxy groups may limit hydrogen-bonding interactions .
Ranitidine-Related Compounds
- Example: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide).
- Key Differences : Contains a nitro group and sulfanyl moiety instead of methoxy and naphthyl groups.
Substituent Position and Electronic Effects
2,6-Dimethylphenol (USP)
- Structure: Phenol with methyl groups at the 2- and 6-positions.
- Key Differences : Methyl groups (electron-donating but less polar than methoxy) and a hydroxyl group instead of a pyridine ring.
- Properties : Methyl groups provide steric hindrance without significant polarity, contrasting with the target compound’s methoxy groups, which enhance solubility and hydrogen-bonding capacity .
1-Nitronaphthalene
- Structure : Naphthalene with a nitro group at the 1-position.
- Key Differences : Nitro substituent (electron-withdrawing) vs. methoxy groups (electron-donating).
- Properties : The nitro group reduces aromatic ring electron density, increasing susceptibility to nucleophilic attack, whereas methoxy groups in the target compound may improve stability in oxidative environments .
Data Table: Structural and Inferred Property Comparison
Research Findings and Implications
Amide vs.
Methoxy vs. Nitro Groups : Methoxy groups in the target compound likely improve metabolic stability compared to nitro-containing analogs like 1-nitronaphthalene, which may form reactive intermediates .
Naphthyl Group Impact: The bulky 1-naphthyl substituent may increase lipophilicity and membrane permeability relative to smaller aromatic systems (e.g., phenol derivatives) but could also introduce steric hindrance in target binding .
Preparation Methods
Methoxylation of Halogenated Nicotinic Acid Derivatives
A common approach involves substituting halogen atoms on a pyridine ring with methoxy groups. For example, in the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, cyanuric chloride reacts with sodium methoxide in dimethylformamide (DMF) at controlled temperatures (5–10°C initially, then reflux). Adapting this methodology:
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Starting material : 2,6-Dichloronicotinic acid.
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Methoxylation : Treatment with sodium methoxide in DMF at 5–10°C, followed by reflux (2–3 hours).
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Yield optimization : A 2.5:1 molar ratio of sodium methoxide to dichloronicotinic acid achieves ~90% substitution.
Reaction Conditions :
Direct Synthesis of 2,6-Dimethoxynicotinic Acid
Alternative routes involve constructing the pyridine ring with pre-installed methoxy groups. For instance, cyclization of β-keto esters with ammonia derivatives under acidic conditions can yield methoxylated pyridines. However, this method requires precise control to avoid regioisomer formation.
Amide Bond Formation with 1-Naphthylamine
Activation of Carboxylic Acid
The carboxylic acid group of 2,6-dimethoxynicotinic acid must be activated for amide coupling. Two prevalent methods are:
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Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
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Coupling reagents : Use of carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU).
Example Protocol :
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Activation : 2,6-Dimethoxynicotinic acid (1.0 eq) reacts with SOCl₂ (2.5 eq) in anhydrous dichloromethane (DCM) at 40°C for 4 hours.
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Amine coupling : The resulting acid chloride is treated with 1-naphthylamine (1.2 eq) and triethylamine (3.0 eq) in DCM at 0°C → room temperature for 12 hours.
Yield : 75–85% (estimated based on analogous amidation reactions).
One-Pot Coupling Using HATU
Modern approaches favor coupling reagents to avoid handling corrosive acid chlorides. For example:
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Reagents : 2,6-Dimethoxynicotinic acid (1.0 eq), HATU (1.1 eq), 1-naphthylamine (1.1 eq), DIPEA (3.0 eq).
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Solvent : DMF or acetonitrile.
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Conditions : Room temperature, 12–24 hours.
Advantages : Higher functional group tolerance and reduced side reactions compared to acid chloride routes.
Purification and Characterization
Recrystallization
Crude products are purified via recrystallization. Heptane, as used in the purification of 2-chloro-4,6-dimethoxy-1,3,5-triazine, is effective for removing unreacted starting materials and byproducts.
Protocol :
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Dissolve crude product in minimal heptane at 70°C.
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Cool to 4°C for crystallization.
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Filter and wash with cold heptane.
Chromatographic Methods
For small-scale synthesis, silica gel chromatography (ethyl acetate/hexane gradient) resolves regioisomers and unreacted amine.
Challenges and Mitigation Strategies
Regioselectivity in Methoxylation
Competing substitution at undesired positions can occur. To mitigate:
Amide Bond Hydrolysis
The electron-withdrawing methoxy groups may activate the amide toward hydrolysis. Strategies include:
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Anhydrous conditions : Rigorous drying of solvents and reagents.
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Low-temperature storage : Store final product at –20°C under nitrogen.
Scalability and Industrial Relevance
The synthesis is scalable using continuous-flow reactors for methoxylation and amidation steps. Key considerations:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dimethoxy-N-1-naphthylnicotinamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling nicotinamide derivatives with naphthylamine precursors under controlled conditions. For example, amidation reactions using dimethylacetamide (DMAC) as a solvent can enhance reaction efficiency due to its high polarity and miscibility with organic intermediates . Optimization includes adjusting temperature (e.g., 60–80°C), catalyst selection (e.g., palladium-based catalysts), and stoichiometric ratios. Purity validation via gas chromatography (≥99% purity criteria, as per USP standards) is critical .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Hygroscopic analogs (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride) require desiccants to avoid moisture absorption, which can degrade reactive groups . Safety protocols mandate using fume hoods and personal protective equipment (PPE) due to structural similarities to hygroscopic, irritant compounds .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, complemented by nuclear magnetic resonance (NMR) for structural confirmation. Gas chromatography (GC) with flame ionization detection (FID) is recommended for volatile impurities, aligning with USP guidelines for related nicotinamide derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Conduct cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based assays) to identify assay-specific artifacts. For example, variations in solubility (noted in structurally similar compounds ) may affect bioavailability. Statistical tools like Bland-Altman analysis can quantify systematic biases, while adjusting buffer pH or co-solvents (e.g., DMSO) may reconcile data .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations to determine inhibition constants (Ki). Use isothermal titration calorimetry (ITC) to measure binding affinity and entropy-driven vs. enthalpy-driven interactions. For time-dependent inhibition, pre-incubation protocols with control groups (e.g., inactive enantiomers) are essential .
Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins like kinases or GPCRs. Quantum mechanical calculations (DFT) can optimize geometry and electronic properties. Validate predictions with site-directed mutagenesis or X-ray crystallography .
Key Considerations
- Contradictions in Evidence : While USP standards emphasize ≥99% purity for reagents, some synthetic yields (Table 1) suggest trade-offs between purity and efficiency. Researchers must balance these based on application (e.g., biological assays require higher purity than bulk synthesis).
- Safety and Ethics : Structural analogs like N,N-dimethyl-1-naphthylamine require strict PPE and institutional safety approvals , which apply to this compound due to shared reactive groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
